REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[OH:11].[N:13]#[C:14]Br.C(O)C>O>[CH3:1][O:2][C:3]([C:4]1[C:5]2[O:11][C:14]([NH2:13])=[N:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
913 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)N)O)=O
|
Name
|
|
Quantity
|
894 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated under reduced pressure and 20 mL of 2 N aq. Na2CO3
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The remaining product was treated with methanol
|
Type
|
ADDITION
|
Details
|
the soluble filtrate containing the product
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC=2N=C(OC21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.15 mmol | |
AMOUNT: MASS | 797 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |